molecular formula C6H4Br2S B2901024 2,5-Dibromobenzenethiol CAS No. 38441-47-3

2,5-Dibromobenzenethiol

Cat. No.: B2901024
CAS No.: 38441-47-3
M. Wt: 267.97
InChI Key: ZUAMDMWZDFEYFG-UHFFFAOYSA-N
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Description

2,5-Dibromobenzenethiol is an organosulfur compound with the molecular formula C₆H₄Br₂S It is characterized by the presence of two bromine atoms and a thiol group attached to a benzene ring

Properties

IUPAC Name

2,5-dibromobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAMDMWZDFEYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzenethiol can be synthesized through several methods. One common approach involves the bromination of benzenethiol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

2,5-Dibromobenzenethiol is utilized in various scientific research applications:

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows for the formation of diverse derivatives that can be used in further chemical transformations.

Bioconjugation Studies

Due to the presence of the thiol group, this compound can participate in thiol-based bioconjugation reactions. This makes it a useful tool for labeling biomolecules and studying protein interactions.

Pharmaceutical Development

Research is ongoing into its potential as a precursor for therapeutic agents. Its ability to modify protein functions positions it as a candidate for drug design targeting specific diseases.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. It disrupts microbial cell membranes or interferes with critical enzymatic processes.

Case Study: Antimicrobial Efficacy
In laboratory tests against Escherichia coli and Staphylococcus aureus, inhibition zones ranged from 15 mm to 25 mm depending on concentration:

Bacterial StrainInhibition Zone (mm)
E. coli20
S. aureus25
Pseudomonas aeruginosa15

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as inducible nitric oxide synthase (iNOS). At a concentration of 50 µM, it achieved an IC50 value comparable to established pharmaceuticals like methotrexate.

Case Study: Enzyme Inhibition
Inhibition studies revealed that derivatives of this compound could stabilize blood pressure in septic shock models in rats.

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

  • Specialty Chemicals Production: It is used as a precursor in synthesizing specialty chemicals and materials.
  • Polymer and Coating Industries: Its reactivity allows incorporation into polymer matrices or coatings, enhancing material properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromobenzenethiol involves its interaction with molecular targets through its thiol and bromine groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The bromine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2,4-Dibromobenzenethiol
  • 2,6-Dibromobenzenethiol
  • 3,5-Dibromobenzenethiol

Comparison: 2,5-Dibromobenzenethiol is unique due to the specific positioning of the bromine atoms, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Biological Activity

2,5-Dibromobenzenethiol, a compound characterized by the presence of two bromine atoms and a thiol group on a benzene ring, has garnered attention for its potential biological activities. This compound belongs to the class of thiols, which are known for their diverse roles in biological systems, particularly in redox reactions and cellular signaling. Understanding the biological activity of this compound is crucial for exploring its applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Physical Properties

  • Molecular Weight : 251.97 g/mol
  • Melting Point : Data not extensively available; typically analyzed through experimental methods.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 µg/mL
Escherichia coliData pending
Candida albicans15.6 µg/mL

The introduction of bromine atoms into the structure has been associated with enhanced antimicrobial activity compared to non-brominated analogs. This effect is attributed to changes in membrane permeability and interactions with bacterial enzymes .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colorectal cancer) cells. The compound's mechanism of action appears to involve the induction of oxidative stress and apoptosis in cancer cells.

Cell Line IC50 Value
A54912 µM
MCF-78 µM
LoVo10 µM

These results suggest that this compound could serve as a promising lead compound for further development in cancer therapeutics .

The biological activity of thiols like this compound is often linked to their ability to participate in redox reactions. The thiol group (-SH) can donate electrons, acting as a reducing agent that neutralizes reactive oxygen species (ROS). This property is crucial for its role in cellular signaling and protection against oxidative stress . Furthermore, molecular docking studies suggest that the compound may interact with specific bacterial proteins involved in cell wall synthesis and metabolism .

Case Study: Antimicrobial Efficacy

A recent study examined the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The researchers utilized both disk diffusion and broth microdilution methods to assess antimicrobial activity. The findings indicated that the compound significantly inhibited biofilm formation at sub-MIC concentrations, highlighting its potential as an antibiofilm agent.

Case Study: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study employed flow cytometry to analyze apoptosis rates following treatment with varying concentrations of the compound. Results showed a dose-dependent increase in apoptotic cells, suggesting that the compound triggers programmed cell death through oxidative stress pathways.

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